molecular formula C7H12N2O B13463483 2,7-Diazaspiro[3.5]nonan-6-one

2,7-Diazaspiro[3.5]nonan-6-one

Cat. No.: B13463483
M. Wt: 140.18 g/mol
InChI Key: KEQVWHGFHYNBFA-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[35]nonan-6-one is a chemical compound with the molecular formula C7H12N2O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[3.5]nonan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[3.5]nonan-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require an oxidizing agent like potassium permanganate in an acidic medium, while reduction reactions may require a reducing agent like lithium aluminum hydride in an anhydrous solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield a corresponding ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

2,7-Diazaspiro[3.5]nonan-6-one is a bicyclic compound featuring a spiro structure with two nitrogen atoms. It belongs to the diazaspiro compound class, known for its unique three-dimensional structures and potential biological activities. The molecular formula of this compound is C₇H₁₂N₂O, and it has a carbonyl group (C=O) at the sixth position of the nonane ring system.

Scientific Research Applications

The primary application of this compound is in medicinal chemistry, specifically in developing novel anticancer agents targeting KRAS mutations. Derivatives of this compound are being explored for their potential in treating solid tumors by inhibiting pathways critical for cancer cell proliferation and survival.

KRAS G12C Inhibition

Research indicates that this compound derivatives exhibit significant biological activity as inhibitors of oncogenic proteins like KRAS G12C. For example, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one has been identified as a potent covalent inhibitor against KRAS G12C, showing potential for therapeutic applications in cancer treatment. Studies have focused on understanding how this compound interacts with biological macromolecules, often involving covalent bonding with cysteine residues in target proteins like KRAS G12C, which alters their function and inhibits downstream signaling pathways associated with tumor growth.

Sigma Receptor Ligands

The 2,7-diazaspiro[3.5]nonane core's importance for developing Sigma-1 receptor (S1R) compounds with specific agonist or antagonist profiles has been established . Studies have evaluated derivatives of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane as sigma receptor (SRs) ligands in S1R and S2R binding assays, using modeling studies to analyze the binding mode .

Antinociceptive Effects

In vivo studies have screened 2,7-diazaspiro[3.5]nonane for analgesic effects, and their functional profile was determined through in vivo and in vitro models . Some compounds reached the maximum antiallodynic effect at 20 mg/kg, and their action was completely reversed by the selective S1R agonist PRE-084, indicating that the effects are entirely dependent on S1R antagonism .

S1R Agonistic Effects

Interestingly, some 2,7-diazaspiro[3.5]nonane compounds fully reversed the antiallodynic effect of BD-1063, suggesting they induce an S1R agonistic in vivo effect . The functional profiles were confirmed by the phenytoin assay .

Biochemical Analysis

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane can interact with enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity, such as interacting with cytochrome P450 enzymes involved in metabolizing various substrates. Additionally, this compound can form complexes with proteins, affecting their structure and function, which is crucial for understanding its role in biochemical pathways and potential therapeutic applications.

Cellular Effects

2,7-Diazaspiro[3.5]nonane influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can affect the MAPK/ERK signaling pathway involved in cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell survival and growth, highlighting its potential as a research tool and therapeutic agent.

Molecular Mechanism

The molecular mechanism of action involves interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation, and it can also modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Summary Table

ApplicationDescription
Anticancer AgentDeveloping novel anticancer agents targeting KRAS mutations; potential in treating solid tumors by inhibiting pathways critical for cancer cell proliferation and survival.
KRAS G12C InhibitionActs as an inhibitor of oncogenic proteins like KRAS G12C; potential for therapeutic applications in cancer treatment.
Sigma Receptor LigandsImportance for developing Sigma-1 receptor (S1R) compounds with specific agonist or antagonist profiles .
Antinociceptive EffectsDemonstrated analgesic effects in vivo, dependent on S1R antagonism .
S1R Agonistic EffectsInduces S1R agonistic effects in vivo .
Biochemical ReactionsInteracts with enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular EffectsModulates cell signaling pathways, gene expression, and cellular metabolism.
Molecular MechanismBinds to specific sites on enzymes and proteins, leading to changes in their activity and modulating gene expression.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,7-Diazaspiro[3.5]nonan-6-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the resulting chemical properties.

Biological Activity

2,7-Diazaspiro[3.5]nonan-6-one is a bicyclic compound notable for its spiro structure containing two nitrogen atoms. Its molecular formula is C₇H₁₄N₂O, and it features a carbonyl group at the sixth position of the nonane ring. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of oncogenic proteins such as KRAS G12C.

The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance biological activity. Common synthetic methods include:

  • Oxidation : Addition of oxygen or removal of hydrogen.
  • Reduction : Addition of hydrogen or removal of oxygen.
  • Substitution : Replacement of one atom or group with another.

These reactions are crucial for developing derivatives with improved efficacy against specific biological targets.

The primary mechanism by which this compound exerts its biological effects is through covalent interactions with target proteins. Notably, it has shown effectiveness in inhibiting KRAS G12C, a mutation commonly associated with various cancers. The compound interacts with cysteine residues in the KRAS protein, leading to altered function and inhibition of downstream signaling pathways critical for tumor growth and survival.

Biological Activity and Therapeutic Applications

Research indicates that derivatives of this compound exhibit substantial anti-tumor activity in preclinical studies. For instance, compounds like 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors against KRAS G12C, demonstrating favorable metabolic stability and potential therapeutic applications in cancer treatment .

Summary of Biological Activities

Activity TypeDescription
Anti-tumor Inhibits KRAS G12C mutation; alters tumor growth signaling pathways.
Metabolic Stability Exhibits favorable pharmacokinetic properties in preclinical settings.
Covalent Inhibition Forms stable adducts with cysteine residues in target proteins.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound derivatives:

  • Study on Covalent Inhibitors : A study published in November 2024 evaluated various derivatives for their inhibitory effects on KRAS G12C, confirming their potential as anti-cancer agents with favorable metabolic profiles .
  • Preclinical Trials : Research demonstrated that specific derivatives not only inhibited cancer cell proliferation but also induced apoptosis in various cancer cell lines, including colon and lung cancers.
  • Comparative Analysis : A comparative analysis highlighted the unique interaction profile of this compound with KRAS compared to structurally similar compounds, emphasizing its distinct pharmacological properties.

Toxicity and Safety Profile

The toxicity profile of this compound has been studied in various models:

  • In Vitro Studies : Show low toxicity levels with an LD50 greater than 2000 mg/kg in mice.
  • Long-term Exposure Risks : Potential liver and kidney damage noted; caution advised during handling due to irritant properties.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2,7-diazaspiro[3.5]nonan-6-one

InChI

InChI=1S/C7H12N2O/c10-6-3-7(1-2-9-6)4-8-5-7/h8H,1-5H2,(H,9,10)

InChI Key

KEQVWHGFHYNBFA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC12CNC2

Origin of Product

United States

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